2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine
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Overview
Description
2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine typically involves the reaction of 4-phenoxybenzenesulfonyl chloride with 2-methylpiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its piperidine moiety, which is common in many pharmaceuticals.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine moiety can interact with various receptors in the body, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenoxyphenyl)sulfonylpiperidine: Lacks the methyl group at the 2-position.
2-Methyl-1-(4-methoxyphenyl)sulfonylpiperidine: Has a methoxy group instead of a phenoxy group.
1-(4-Phenylsulfonyl)piperidine: Lacks the phenoxy group.
Uniqueness
2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine is unique due to the presence of both the phenoxy and sulfonyl groups, which can provide distinct chemical and biological properties. The methyl group at the 2-position can also influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-methyl-1-(4-phenoxyphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-15-7-5-6-14-19(15)23(20,21)18-12-10-17(11-13-18)22-16-8-3-2-4-9-16/h2-4,8-13,15H,5-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQLUYUDNMUBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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